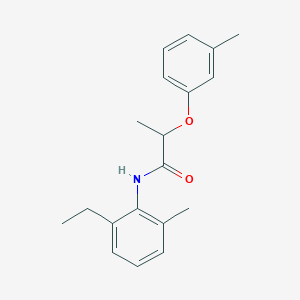![molecular formula C22H24N4O5 B250157 2-(3,5-dimethylphenoxy)-N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B250157.png)
2-(3,5-dimethylphenoxy)-N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-1,2,5-oxadiazole-3,4-diylbis[2-(3,5-dimethylphenoxy)acetamide] is a complex organic compound characterized by the presence of an oxadiazole ring and two acetamide groups linked to dimethylphenoxy moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,2,5-oxadiazole-3,4-diylbis[2-(3,5-dimethylphenoxy)acetamide] typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.
Attachment of Acetamide Groups: The acetamide groups are introduced via acylation reactions, where acetic anhydride or acetyl chloride reacts with the amine groups.
Linking Dimethylphenoxy Moieties: The final step involves the reaction of the oxadiazole-acetamide intermediate with 3,5-dimethylphenol under conditions that promote ether formation, such as using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
特性
分子式 |
C22H24N4O5 |
|---|---|
分子量 |
424.4 g/mol |
IUPAC名 |
2-(3,5-dimethylphenoxy)-N-[4-[[2-(3,5-dimethylphenoxy)acetyl]amino]-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C22H24N4O5/c1-13-5-14(2)8-17(7-13)29-11-19(27)23-21-22(26-31-25-21)24-20(28)12-30-18-9-15(3)6-16(4)10-18/h5-10H,11-12H2,1-4H3,(H,23,25,27)(H,24,26,28) |
InChIキー |
HLVNITAIGASJBA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=NON=C2NC(=O)COC3=CC(=CC(=C3)C)C)C |
正規SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=NON=C2NC(=O)COC3=CC(=CC(=C3)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-furylmethyl)-2-{[2-(4-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B250075.png)
![N-benzyl-2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-N-methylbenzamide](/img/structure/B250076.png)
![2-(4-methylphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B250079.png)

![2-(2,6-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250082.png)
![N-(2-furoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B250085.png)
![N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B250086.png)
![2-{[2-(2-Methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B250087.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-4-chlorobenzamide](/img/structure/B250094.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide](/img/structure/B250095.png)
![N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide](/img/structure/B250096.png)
![N-[(2,6-dimethylphenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B250098.png)
![N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea](/img/structure/B250099.png)
![2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-N-phenylbenzamide](/img/structure/B250100.png)
